molecular formula C6H8ClN3 B12280944 6-Chloro-2,3-diamino-4-methylpyridine CAS No. 1234616-27-3

6-Chloro-2,3-diamino-4-methylpyridine

Cat. No.: B12280944
CAS No.: 1234616-27-3
M. Wt: 157.60 g/mol
InChI Key: VWDIOYLTZODIEA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-diamino-4-methylpyridine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position, two amino groups at the 2nd and 3rd positions, and a methyl group at the 4th position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2,3-diamino-4-methylpyridine can be synthesized from 6-chloro-4-methyl-3-nitropyridin-2-amine. The synthesis involves the reduction of the nitro group to an amino group. The reaction typically requires a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) in an ethanol solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-diamino-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of nitro derivatives to amino groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-diamino-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2,3-diamino-4-methylpyridine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The chlorine atom and methyl group contribute to the compound’s reactivity and specificity in binding to targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-diamino-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine, amino, and methyl groups makes it a versatile intermediate in various chemical syntheses and research applications.

Properties

IUPAC Name

6-chloro-4-methylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-2-4(7)10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDIOYLTZODIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287953
Record name 6-Chloro-4-methyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-27-3
Record name 6-Chloro-4-methyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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